molecular formula C13H17NOSi B060767 2-Methyl-4-((trimethylsilyl)oxy)quinoline CAS No. 162283-20-7

2-Methyl-4-((trimethylsilyl)oxy)quinoline

Cat. No. B060767
CAS RN: 162283-20-7
M. Wt: 231.36 g/mol
InChI Key: XOFKNZBRRQDOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-((trimethylsilyl)oxy)quinoline, also known as MeTMSQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound commonly found in natural products. MeTMSQ has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.

Scientific Research Applications

2-Methyl-4-((trimethylsilyl)oxy)quinoline has been used extensively in scientific research due to its potential applications in various fields. One of the primary applications of 2-Methyl-4-((trimethylsilyl)oxy)quinoline is in the field of organic synthesis. 2-Methyl-4-((trimethylsilyl)oxy)quinoline has been used as a reagent in various reactions, including the Pd-catalyzed cross-coupling reaction and the Friedlander reaction. 2-Methyl-4-((trimethylsilyl)oxy)quinoline has also been used in the synthesis of various natural products, including alkaloids and terpenoids.
Another area where 2-Methyl-4-((trimethylsilyl)oxy)quinoline has been extensively researched is in the field of medicinal chemistry. 2-Methyl-4-((trimethylsilyl)oxy)quinoline has been shown to have potential anticancer activity, and it has been used in the synthesis of various anticancer agents. 2-Methyl-4-((trimethylsilyl)oxy)quinoline has also been used in the synthesis of various drugs, including antimalarial and antifungal agents.

Mechanism of Action

The mechanism of action of 2-Methyl-4-((trimethylsilyl)oxy)quinoline is not well understood. However, it is believed that 2-Methyl-4-((trimethylsilyl)oxy)quinoline acts as a nucleophile and can react with various electrophiles. 2-Methyl-4-((trimethylsilyl)oxy)quinoline can also undergo various transformations, including oxidation, reduction, and substitution reactions.
Biochemical and Physiological Effects
2-Methyl-4-((trimethylsilyl)oxy)quinoline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Methyl-4-((trimethylsilyl)oxy)quinoline has potential anticancer activity and can induce apoptosis in cancer cells. 2-Methyl-4-((trimethylsilyl)oxy)quinoline has also been shown to have antifungal and antimalarial activity.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-Methyl-4-((trimethylsilyl)oxy)quinoline is its versatility. 2-Methyl-4-((trimethylsilyl)oxy)quinoline can be used as a reagent in various reactions, and it has potential applications in various fields, including organic synthesis and medicinal chemistry. 2-Methyl-4-((trimethylsilyl)oxy)quinoline is also relatively easy to synthesize and is commercially available.
One of the limitations of 2-Methyl-4-((trimethylsilyl)oxy)quinoline is its potential toxicity. 2-Methyl-4-((trimethylsilyl)oxy)quinoline has been shown to have cytotoxic effects in vitro, and its potential toxicity in vivo is not well understood. 2-Methyl-4-((trimethylsilyl)oxy)quinoline is also relatively expensive, which can limit its use in some lab experiments.

Future Directions

There are several future directions for research on 2-Methyl-4-((trimethylsilyl)oxy)quinoline. One area that requires further investigation is the mechanism of action of 2-Methyl-4-((trimethylsilyl)oxy)quinoline. Understanding the mechanism of action of 2-Methyl-4-((trimethylsilyl)oxy)quinoline could lead to the development of new drugs and the optimization of existing drugs.
Another area that requires further investigation is the potential toxicity of 2-Methyl-4-((trimethylsilyl)oxy)quinoline. Further studies are needed to determine the safety of 2-Methyl-4-((trimethylsilyl)oxy)quinoline in vivo and to identify any potential side effects.
Conclusion
2-Methyl-4-((trimethylsilyl)oxy)quinoline is a synthetic compound that has gained significant attention in scientific research due to its unique properties. 2-Methyl-4-((trimethylsilyl)oxy)quinoline has potential applications in various fields, including organic synthesis and medicinal chemistry. 2-Methyl-4-((trimethylsilyl)oxy)quinoline has been shown to have various biochemical and physiological effects, and it has potential anticancer, antifungal, and antimalarial activity. 2-Methyl-4-((trimethylsilyl)oxy)quinoline is relatively easy to synthesize and is commercially available. However, its potential toxicity and relatively high cost limit its use in some lab experiments. Further research is needed to fully understand the mechanism of action of 2-Methyl-4-((trimethylsilyl)oxy)quinoline and to determine its safety in vivo.

Synthesis Methods

2-Methyl-4-((trimethylsilyl)oxy)quinoline can be synthesized using various methods, including the reaction of 2-methylquinoline with trimethylsilyl chloride in the presence of a base. Another method involves the reaction of 2-methylquinoline with chlorotrimethylsilane in the presence of a base. Both methods result in the formation of 2-Methyl-4-((trimethylsilyl)oxy)quinoline as a yellowish powder.

properties

CAS RN

162283-20-7

Product Name

2-Methyl-4-((trimethylsilyl)oxy)quinoline

Molecular Formula

C13H17NOSi

Molecular Weight

231.36 g/mol

IUPAC Name

trimethyl-(2-methylquinolin-4-yl)oxysilane

InChI

InChI=1S/C13H17NOSi/c1-10-9-13(15-16(2,3)4)11-7-5-6-8-12(11)14-10/h5-9H,1-4H3

InChI Key

XOFKNZBRRQDOAV-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)O[Si](C)(C)C

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)O[Si](C)(C)C

synonyms

Quinoline, 2-methyl-4-[(trimethylsilyl)oxy]- (9CI)

Origin of Product

United States

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